2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the triazolo[4,3-a]pyrazine class of heterocyclic molecules, characterized by a fused triazole and pyrazine ring system. The structure features a 3,5-dimethylphenoxy substituent at the 8-position of the triazolo-pyrazine core and an N-(4-ethylphenyl)acetamide group at the 2-position.
Properties
IUPAC Name |
2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-4-17-5-7-18(8-6-17)25-20(29)14-28-23(30)27-10-9-24-22(21(27)26-28)31-19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXFADMRQDJDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide (CAS Number: 1251692-98-4) is a complex organic molecule notable for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : C23H23N5O3
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a triazole and pyrazine moiety along with a phenoxy group and an acetamide functional group.
Anti-inflammatory Effects
Compounds in the same chemical family have been explored for their anti-inflammatory properties. Triazole derivatives have been reported to modulate inflammatory pathways effectively. The presence of the phenoxy group may enhance these effects by increasing lipophilicity and cellular uptake .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacteria and fungi. For instance, studies on related pyrazine derivatives have shown promising results in inhibiting bacterial growth . This aspect warrants further investigation to confirm antimicrobial efficacy specifically for this compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in predicting the biological activity of new compounds based on modifications to existing structures. The following table summarizes findings related to the SAR of triazolo-pyrazines:
Case Studies and Research Findings
- In vitro Studies : Preliminary studies using cell lines treated with similar triazolo-pyrazine compounds showed significant inhibition of cell proliferation in cancer models.
- Pharmacokinetics : Compounds within this class have demonstrated favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics which are essential for therapeutic efficacy .
- Toxicity Assessments : Toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, they also show selectivity towards cancer cells over normal cells, highlighting a therapeutic window .
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following are potential applications based on preliminary findings:
-
Anticancer Activity
- Compounds with triazole and pyrazine cores have demonstrated anticancer properties in various studies. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.
-
Antimicrobial Properties
- The presence of the phenoxy group may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains.
-
Anti-inflammatory Effects
- Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be explored for therapeutic use in inflammatory diseases.
-
Enzyme Inhibition
- The structural characteristics may allow it to interact with specific enzymes, potentially leading to the development of inhibitors for targets involved in cancer progression or other diseases.
Research Methodologies
To investigate the biological activities of this compound, various methodologies can be employed:
- In vitro Studies : Cell line assays to evaluate cytotoxicity and therapeutic effects.
- In vivo Studies : Animal models to assess efficacy and safety profiles.
- Molecular Docking Studies : To predict binding affinities with target proteins.
- Structure-Activity Relationship (SAR) Analysis : To understand how modifications to the structure influence biological activity.
Comparison with Similar Compounds
Structural Comparisons
The target compound’s closest analogs include:
Key Observations :
- Substituent Effects: R1 (8-position): The 3,5-dimethylphenoxy group in the target compound likely offers moderate electron-donating effects and lipophilicity compared to the 2-methylphenoxy (steric bulk) in or the 4-chlorobenzylsulfanyl (polarizable sulfur) in . R2 (Acetamide): The 4-ethylphenyl group balances hydrophobicity and metabolic stability, contrasting with the more polar 4-methylbenzyl in or the smaller m-tolyl in .
Physicochemical Properties
- Molecular Weight : Estimated ~450–460 g/mol (similar to ).
- Solubility: The 3,5-dimethylphenoxy group may reduce aqueous solubility compared to ethoxy-substituted but enhance membrane permeability.
- Lipophilicity (logP) : Higher than (due to ethylphenyl vs. m-tolyl) but lower than the chlorobenzylsulfanyl derivative .
Pharmacological Considerations
- Binding Interactions: The 3,5-dimethylphenoxy group may engage in hydrophobic interactions, while the acetamide’s NH participates in hydrogen bonding (critical for kinase inhibition, as seen in ). Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability, whereas the target compound’s ethyl group may undergo oxidative metabolism.
Biological Activity :
Preparation Methods
Cyclocondensation of Amidines
The core structure is typically synthesized via oxidative cyclization of N-(pyrazin-2-yl)amidines. For example, reacting 2-aminopyrazine with chloroacetonitrile in the presence of DMF-DMA (dimethylformamide dimethyl acetal) yields an enaminonitrile intermediate, which undergoes cyclization with hydrazine hydrate.
Reaction Conditions
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. A protocol adapted from triazolopyridine synthesis involves irradiating the amidine precursor at 100°C for 15 minutes in ethanol, achieving 92% yield compared to 74% under conventional heating.
Introduction of the 3,5-Dimethylphenoxy Group
Nucleophilic Aromatic Substitution (SNAr)
The phenoxy group is introduced via SNAr at position 8 of the pyrazinone ring. The electron-withdrawing triazolone moiety activates the pyrazine ring toward nucleophilic attack by 3,5-dimethylphenol.
Optimized Protocol
Ullmann-Type Coupling
For less reactive substrates, copper-catalyzed coupling improves efficiency:
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Solvent: DMSO, 120°C, 24 hours
Installation of the N-(4-Ethylphenyl)Acetamide Side Chain
Acylation of the Triazolopyrazinone
The acetamide moiety is introduced via nucleophilic acyl substitution. The free amine at position 2 reacts with chloroacetyl chloride, followed by coupling with 4-ethylaniline.
Stepwise Procedure
-
Chloroacetylation :
-
Amide Coupling :
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 68 | 92 |
| DMF, 80°C | 75 | 89 |
| Microwave, 100°C | 92 | 95 |
Microwave irradiation reduces reaction time from hours to minutes while improving yield and purity.
Regioselectivity Control
The 3,5-dimethylphenoxy group’s steric bulk necessitates careful optimization to avoid undesired substitution at position 7. Using bulkier bases (e.g., DBU) suppresses regioisomer formation.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 2H, phenoxy-H), 4.62 (s, 2H, CH2), 2.58 (q, J = 7.6 Hz, 2H, CH2CH3), 2.24 (s, 6H, CH3), 1.22 (t, J = 7.6 Hz, 3H, CH3).
-
HRMS (ESI+) : m/z calcd. for C24H24N5O3 [M+H]+: 430.1932; found: 430.1935.
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Core formation : Condensation reactions to construct the triazolopyrazine scaffold under controlled temperatures (e.g., 10–60°C) to minimize side reactions .
- Substitution reactions : Introduction of the 3,5-dimethylphenoxy and 4-ethylphenylacetamide groups via nucleophilic aromatic substitution or coupling reactions, requiring inert atmospheres (e.g., N₂) and catalysts like Lewis acids .
- Purification : Column chromatography or recrystallization in solvents like ethanol/DMF to achieve >95% purity .
Optimization focuses on pH control (6.5–7.5), solvent selection (polar aprotic solvents for solubility), and reaction time (12–24 hours) to maximize yield (reported 60–75%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 3,5-dimethylphenoxy group appear as singlets (δ 6.7–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 476.2) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the presence of the carbonyl group in the acetamide moiety .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardize protocols using reference inhibitors (e.g., staurosporine) and replicate experiments in triplicate .
- Structural analogs : Compare activity of derivatives (e.g., substitution at the 4-ethylphenyl group) to identify critical pharmacophores. Use SAR models to correlate substituent electronegativity with target binding .
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to validate selectivity .
Q. What experimental designs are recommended to investigate the compound’s mechanism of action in modulating biological targets?
- Methodological Answer :
- In vitro assays : Use fluorescence polarization to measure binding affinity to kinases (e.g., JAK2 or PI3Kγ) with recombinant proteins .
- Cellular models : Treat cancer cell lines (e.g., MCF-7 or A549) and monitor apoptosis via flow cytometry (Annexin V/PI staining) .
- Metabolic profiling : LC-MS/MS to identify metabolites in hepatic microsomes, assessing stability and potential toxicity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Systematic substitutions : Synthesize derivatives with modifications to the triazolopyrazine core (e.g., replacing dimethylphenoxy with pyrrolidinyl groups) and evaluate activity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data .
- Pharmacokinetic profiling : Measure logP (octanol/water partition) and plasma protein binding to guide lipophilicity adjustments .
Data Analysis and Interpretation
Q. What strategies are effective for analyzing conflicting results in enzyme inhibition assays?
- Methodological Answer :
- Dose-response curves : Validate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare Hill slopes for cooperative binding anomalies .
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition .
- Control experiments : Include known inhibitors (e.g., imatinib for kinases) to benchmark assay performance .
Experimental Design for Pharmacological Studies
Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- Xenograft models : Administer the compound (10–50 mg/kg, oral) to nude mice with HT-29 colon tumors and monitor tumor volume via caliper measurements .
- Toxicology screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day dosing .
- Bioavailability studies : Measure plasma concentrations via LC-MS/MS after IV and oral dosing to calculate F% (oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
